molecular formula C17H26ClNO3 B4407864 1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride

1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride

Cat. No.: B4407864
M. Wt: 327.8 g/mol
InChI Key: MFXPZOFPRZJCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a morpholine ring, a butoxy group, and a phenylpropanone backbone

Properties

IUPAC Name

1-[2-(4-morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-2-16(19)15-7-3-4-8-17(15)21-12-6-5-9-18-10-13-20-14-11-18;/h3-4,7-8H,2,5-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXPZOFPRZJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride typically involves a multi-step process. The synthetic route may include the following steps:

    Formation of the phenylpropanone backbone: This can be achieved through the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the butoxy group: The phenylpropanone intermediate can be reacted with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.

    Attachment of the morpholine ring: The final step involves the reaction of the butoxyphenylpropanone intermediate with morpholine under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the butoxy group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride can be compared with other similar compounds, such as:

    2-Methyl-3-(4-morpholinyl)-1-phenyl-1-propanone hydrochloride: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.

    1-(4-morpholinyl)-4-phenyl-2-butanone: This compound has a different carbon chain length and substitution pattern.

    1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-: This compound contains a methylthio group instead of a butoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Morpholin-4-ylbutoxy)phenyl]propan-1-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.